Brevinin-2ISa

Antimicrobial peptide Staphylococcus aureus Isoform selectivity

Brevinin-2ISa is a 33-residue cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 subfamily of the frog skin active peptide (FSAP) family, isolated from the skin secretions of the endangered Ishikawa's frog (Odorrana ishikawae), endemic to the Amami and Okinawa islands of Japan. The peptide harbors a C-terminal cyclic heptapeptide domain (the "Rana box") formed by a single disulfide bond, a structural hallmark of the Brevinin-2 class.

Molecular Formula
Molecular Weight
Cat. No. B1577776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2ISa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2ISa Procurement Guide: A Distinct Brevinin-2 Isoform from the Endangered Frog Odorrana ishikawae


Brevinin-2ISa is a 33-residue cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 subfamily of the frog skin active peptide (FSAP) family, isolated from the skin secretions of the endangered Ishikawa's frog (Odorrana ishikawae), endemic to the Amami and Okinawa islands of Japan [1]. The peptide harbors a C-terminal cyclic heptapeptide domain (the "Rana box") formed by a single disulfide bond, a structural hallmark of the Brevinin-2 class [1]. Its primary sequence is SLLDTFKNLAVNAAKSAGVSVLNALSCKISRTC, with a molecular formula C146H252N42O46S2, a monoisotopic mass of 3395.98 Da, and a net charge of +3 at physiological pH [2]. Brevinin-2ISa was discovered alongside two other Brevinin-2 isoforms (Brevinin-2ISb and Brevinin-2ISc) from the same species, and all three exhibit quantitatively distinct antimicrobial profiles despite high sequence homology, making isoform-level specification essential for reproducible research [1].

Brevinin-2ISa: Why Interchanging with Brevinin-2ISb or Brevinin-2ISc Compromises Experimental Reproducibility


Despite sharing 33-residue length, a conserved C-terminal Rana box, and co-expression in the same frog species, the three O. ishikawae Brevinin-2 isoforms display non-redundant antimicrobial spectra and quantitatively distinct MIC values against the same target organisms [1]. Brevinin-2ISb is 2- to 4-fold more potent than Brevinin-2ISa against E. coli and S. aureus, while Brevinin-2ISc is inactive against MRSA and B. subtilis at the highest concentration tested (100 µM) [1]. These potency and spectrum differences arise from as few as 8–10 amino acid substitutions that alter net charge, hydrophobicity, and the Boman index—each a key determinant of membrane selectivity and antimicrobial efficacy [2]. Consequently, treating Brevinin-2ISa as interchangeable with Brevinin-2ISb or Brevinin-2ISc without quantitative justification introduces uncontrolled variability into dose-response, selectivity profiling, and structure-activity relationship (SAR) studies. The quantitative evidence below establishes the precise differentiation parameters necessary for informed compound selection.

Brevinin-2ISa: Head-to-Head Quantitative Differentiation Evidence Against Closest Isoform Comparators


Evidence Item 1: Brevinin-2ISa Versus Brevinin-2ISb Versus Brevinin-2ISc — Staphylococcus aureus Potency Gradient Defines Isoform-Specific Activity Rank

Within the same study and under identical assay conditions, the three O. ishikawae Brevinin-2 isoforms exhibit a clear, progressive potency gradient against S. aureus ATCC 6538: Brevinin-2ISb (MIC = 6.3 µM) > Brevinin-2ISa (MIC = 12.5 µM) > Brevinin-2ISc (MIC = 25 µM) [1]. Brevinin-2ISa occupies the middle tier, being 2-fold less potent than Brevinin-2ISb but 2-fold more potent than Brevinin-2ISc. This rank order is not predictable from sequence identity alone, underscoring the necessity of empirical verification for each isoform. The MIC values were determined using standard broth microdilution assays with an inoculum of 1×10⁶ CFU/mL [1].

Antimicrobial peptide Staphylococcus aureus Isoform selectivity

Evidence Item 2: Brevinin-2ISa Exhibits 4-Fold Lower Potency Against Escherichia coli Relative to Brevinin-2ISb — a Critical Procurement Distinction

Against E. coli ATCC 8739, Brevinin-2ISa and Brevinin-2ISc share an identical MIC of 50 µM, whereas Brevinin-2ISb achieves a 4-fold greater potency with an MIC of 12.5 µM under the same broth microdilution conditions [1]. This differential is substantially larger than the 2-fold S. aureus gradient (Evidence Item 1), indicating that E. coli susceptibility is particularly sensitive to the sequence variations distinguishing ISb from ISa/ISc. The equipotency of ISa and ISc against E. coli contrasts sharply with their divergent S. aureus and MRSA profiles, highlighting the organism-specific nature of isoform selectivity.

Gram-negative bacteria Escherichia coli Isoform potency differential

Evidence Item 3: Brevinin-2ISa Retains Defined MRSA Activity (MIC = 100 µM) Whereas Brevinin-2ISc Is Inactive — Spectrum-Based Isoform Selection

Against methicillin-resistant S. aureus (MRSA, ATCC 43300), Brevinin-2ISa demonstrates measurable activity with an MIC of 100 µM, while Brevinin-2ISc is completely inactive at the same concentration (100 µM) [1]. Brevinin-2ISb's MIC against MRSA is reported as 6.3 µM in the DRAMP database, though the primary paper does not explicitly tabulate this value [2]. The key procurement-relevant distinction is that Brevinin-2ISc lacks MRSA coverage entirely at the highest concentration tested, whereas Brevinin-2ISa maintains growth inhibitory activity. This differential is attributable to specific sequence determinants within Brevinin-2ISa (notably the N-terminal SLLDTF motif) that confer MRSA-relevant membrane interactions absent in ISc's SVLGTVKD motif [3].

MRSA Methicillin-resistant Staphylococcus aureus Antimicrobial spectrum differentiation

Evidence Item 4: Differential Antifungal Activity — Brevinin-2ISa Is Inactive Against Candida albicans, a Key Selectivity Filter for Procurement

Brevinin-2ISa is explicitly reported as inactive against Candida albicans ATCC 90028 at 100 µM, the highest concentration tested, whereas Brevinin-2ISb is annotated with antifungal activity in the DRAMP database, and Brevinin-2ISc is also inactive against C. albicans at 100 µM [1][2]. This distinct antifungal inactivity profile of Brevinin-2ISa—in contrast to Brevinin-2ISb—constitutes a high-confidence differentiation parameter. The absence of antifungal activity is functionally significant because it indicates that Brevinin-2ISa's membrane-disrupting mechanism is selectively tuned toward bacterial membranes, potentially reflecting a narrower cytotoxic profile relative to antifungal-active Brevinin-2 family members, though direct hemolysis data remain unreported [3].

Candida albicans Antifungal specificity Isoform selectivity profiling

Evidence Item 5: Physicochemical Differentiation — Net Charge, Hydrophobicity, and Boman Index Gradients Predict Membrane Selectivity Differences Among Isoforms

The three O. ishikawae Brevinin-2 isoforms display a graded distribution of computed physicochemical parameters relevant to membrane interaction and cytotoxicity prediction. Brevinin-2ISa possesses a net charge of +3, hydrophobicity of 0.512, and a Boman index of -25.18 kcal/mol [1]. Brevinin-2ISb shares the +3 net charge but has significantly lower hydrophobicity (0.346) and a less negative Boman index (-23.52 kcal/mol) [2]. Brevinin-2ISc features a reduced net charge of +2, the highest hydrophobicity (0.606), and the least negative Boman index (-8.29 kcal/mol) [3]. The Boman index, an estimator of protein-binding potential and correlated with antimicrobial peptide selectivity, follows the gradient: ISc (-8.29) >> ISb (-23.52) > ISa (-25.18), suggesting that Brevinin-2ISa may exhibit the most favorable selectivity profile among the three isoforms, consistent with its intermediate potency and absence of antifungal activity [4]. All parameters were computed from primary sequences using standard algorithms in the DRAMP database.

Peptide physicochemical properties Boman index Hydrophobicity gradient Membrane selectivity

Brevinin-2ISa: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Scenario 1: MRSA-Active, Bacterial-Selective Probe for Gram-Positive Resistance Studies

Brevinin-2ISa is the appropriate isoform for studies requiring concurrent MRSA activity (MIC = 100 µM) and bacterial selectivity without confounding antifungal effects. Unlike Brevinin-2ISc, which is inactive against MRSA, and Brevinin-2ISb, which carries antifungal activity, Brevinin-2ISa provides a clean, bacteria-selective profile suitable for Gram-positive resistance mechanism investigations [1]. The defined MRSA MIC enables reproducible dose-response experiments, while the absence of C. albicans activity at 100 µM reduces experimental noise in fungal co-culture systems [1].

Scenario 2: SAR Studies Leveraging the Isoform Potency Gradient as a Built-in Comparator Panel

The three O. ishikawae Brevinin-2 isoforms constitute a natural alanine-scanning-like panel: Brevinin-2ISb (high potency), Brevinin-2ISa (intermediate potency), and Brevinin-2ISc (lowest potency, narrowest spectrum) [1]. Brevinin-2ISa serves as the critical middle reference point. Procuring all three isoforms enables structure-activity relationship (SAR) studies that correlate specific sequence substitutions (e.g., the SLLDTF vs SFLTTF vs SVLGTV N-terminal motifs) with quantitative changes in antimicrobial spectrum and potency, without requiring de novo peptide synthesis [2].

Scenario 3: Membrane Selectivity and Cytotoxicity Profiling Using Computed Physicochemical Gradients

Brevinin-2ISa occupies a distinct position in the hydrophobicity-Boman index landscape relative to its isoforms: intermediate hydrophobicity (0.512) paired with the most negative Boman index (-25.18 kcal/mol) among the three [1]. This profile predicts a potentially favorable therapeutic window, balancing sufficient membrane insertion for antimicrobial activity against lower non-specific protein binding. Researchers conducting systematic cytotoxicity and hemolysis profiling across the Brevinin-2 isoform series should include Brevinin-2ISa as the predicted optimal selectivity candidate, with Brevinin-2ISc (-8.29 Boman index, highest hydrophobicity) serving as the high-toxicity-risk comparator [2].

Scenario 4: Ecological and Evolutionary Immunology — Endangered Species Peptide Mining

Brevinin-2ISa is one of nine novel antimicrobial peptides isolated from the endangered frog O. ishikawae, endemic to only two small Japanese islands [1]. For researchers investigating the evolutionary immunology of the Brevinin-2 family, Brevinin-2ISa provides a phylogenetically informative sequence that bridges the Asian odorous frog clade (O. grahami, O. hosii) with the broader Brevinin-2 superfamily [1]. Its intermediate antimicrobial profile and sequence divergence from Brevinin-2ISb and Brevinin-2ISc make it essential for comparative genomics and natural product discovery pipelines focused on amphibian innate immunity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevinin-2ISa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.